

4-(1H-Pyrazol-1-ylmethyl)benzaldehyde

properties and characteristics

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Compound of Interest

Compound Name: 4-(1H-Pyrazol-1-ylmethyl)benzaldehyde

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Technical Guide: 4-(1H-Pyrazol-1-ylmethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1H-Pyrazol-1-ylmethyl)benzaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its structure, featuring a reactive aldehyde group and a biologically relevant pyrazole moiety linked by a methylene bridge, makes it a valuable intermediate for the synthesis of a wide range of complex organic molecules.^[1] This compound serves as a key precursor in the development of novel compounds with potential therapeutic applications, including anti-inflammatory and anti-cancer properties.^[1] Its utility also extends to the creation of advanced materials such as polymers and dyes.^[1] This guide provides a comprehensive overview of its properties, a detailed synthesis protocol, and key characterization data.

Properties and Characteristics

4-(1H-Pyrazol-1-ylmethyl)benzaldehyde is typically a light yellow solid at room temperature.^[1] It is stable under recommended storage conditions (0-8°C) and is compatible with a range of standard organic chemistry reagents.^[1] The aldehyde functional group is a key reactive site,

readily participating in reactions such as reductive amination, Wittig reactions, and condensations to form Schiff bases, allowing for extensive derivatization. The pyrazole ring provides a scaffold known for its prevalence in pharmacologically active compounds.

Physicochemical Data

The following table summarizes the key physicochemical properties of **4-(1H-Pyrazol-1-ylmethyl)benzaldehyde**.

Property	Value	Reference / Note
Molecular Formula	C ₁₁ H ₁₀ N ₂ O	[1]
Molecular Weight	186.21 g/mol	[1]
CAS Number	887922-90-9	[1]
Appearance	Light yellow solid	[1]
Purity	≥ 95% (by NMR)	[1]
Melting Point	57 °C	
Boiling Point	369.5 ± 25.0 °C	(Predicted)
Density	1.12 ± 0.1 g/cm ³	(Predicted)
pKa	1.90 ± 0.10	(Predicted)
Storage Conditions	0-8°C	[1]

Spectral Data

Comprehensive spectral analysis is crucial for the unambiguous identification and quality control of **4-(1H-Pyrazol-1-ylmethyl)benzaldehyde**. The expected spectral characteristics are outlined below.

Technique	Data / Expected Peaks
^1H NMR	Expected signals include: a singlet for the aldehyde proton (~9.9-10.1 ppm), doublets for the aromatic protons of the benzaldehyde ring (~7.4-7.9 ppm), a singlet for the methylene bridge protons (~5.4 ppm), and signals for the three protons on the pyrazole ring (~6.3, 7.5, and 7.6 ppm).
^{13}C NMR	Expected signals include: a signal for the aldehyde carbonyl carbon (~192 ppm), aromatic carbons (~120-140 ppm), the methylene bridge carbon (~55-60 ppm), and carbons of the pyrazole ring (~107, 130, 141 ppm).
IR	Key vibrational bands are expected for: C=O stretching of the aldehyde (~1700 cm^{-1}), C=N stretching of the pyrazole ring (~1500-1600 cm^{-1}), and aromatic C-H stretching (~3000-3100 cm^{-1}).
MS (ESI)	The expected mass-to-charge ratio for the protonated molecule $[\text{M}+\text{H}]^+$ would be approximately 187.08.

Experimental Protocols

The most common and efficient method for the preparation of **4-(1H-Pyrazol-1-ylmethyl)benzaldehyde** is the N-alkylation of pyrazole with a suitable benzyl halide derivative.

Synthesis of 4-(1H-Pyrazol-1-ylmethyl)benzaldehyde

This protocol details the synthesis via the N-alkylation of 1H-Pyrazole with 4-(bromomethyl)benzaldehyde.

Reaction Scheme:

Materials and Reagents:

- 1H-Pyrazole
- 4-(bromomethyl)benzaldehyde
- Potassium Carbonate (K_2CO_3), anhydrous
- N,N-Dimethylformamide (DMF), anhydrous
- Ethyl acetate (EtOAc)
- Deionized Water
- Brine (saturated aqueous NaCl solution)
- Anhydrous Magnesium Sulfate ($MgSO_4$) or Sodium Sulfate (Na_2SO_4)
- Silica Gel (for column chromatography)

Procedure:

- **Reaction Setup:** To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 1H-Pyrazole (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents).
- **Solvent Addition:** Add anhydrous N,N-Dimethylformamide (DMF) to the flask to achieve a solution concentration of approximately 0.5 M with respect to the 1H-Pyrazole.
- **Reagent Addition:** Stir the suspension at room temperature for 15 minutes. Add a solution of 4-(bromomethyl)benzaldehyde (1.05 equivalents) in a small amount of anhydrous DMF dropwise to the stirred suspension.
- **Reaction:** Stir the reaction mixture at room temperature for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Work-up:** Upon completion, pour the reaction mixture into a separatory funnel containing deionized water.

- Extraction: Extract the aqueous layer three times with ethyl acetate.
- Washing: Combine the organic layers and wash sequentially with deionized water and then with brine to remove residual DMF and inorganic salts.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes), to afford the pure **4-(1H-Pyrazol-1-ylmethyl)benzaldehyde**.

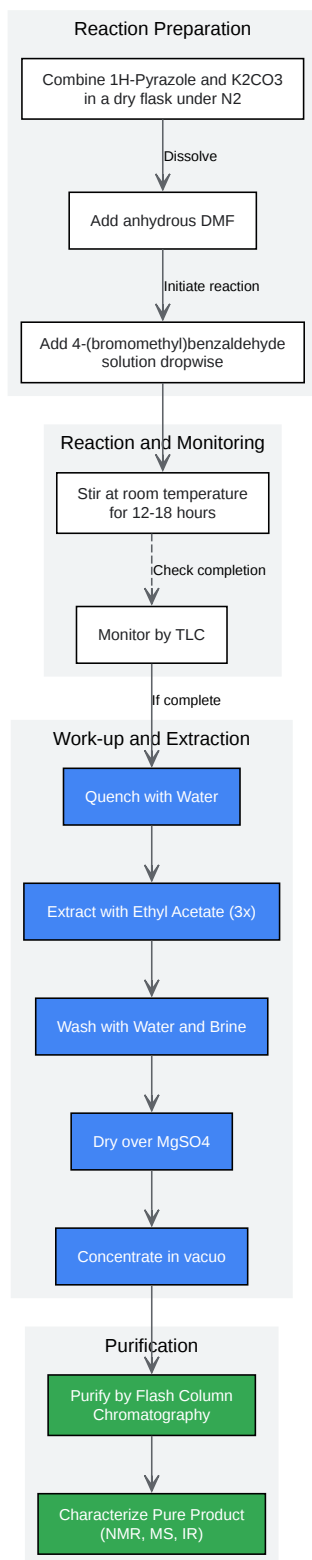
Visualized Workflows and Relationships

Diagrams created with Graphviz provide a clear visual representation of the experimental and logical processes involving the title compound.

Synthesis Workflow

The following diagram illustrates the step-by-step laboratory workflow for the synthesis and purification of **4-(1H-Pyrazol-1-ylmethyl)benzaldehyde**.

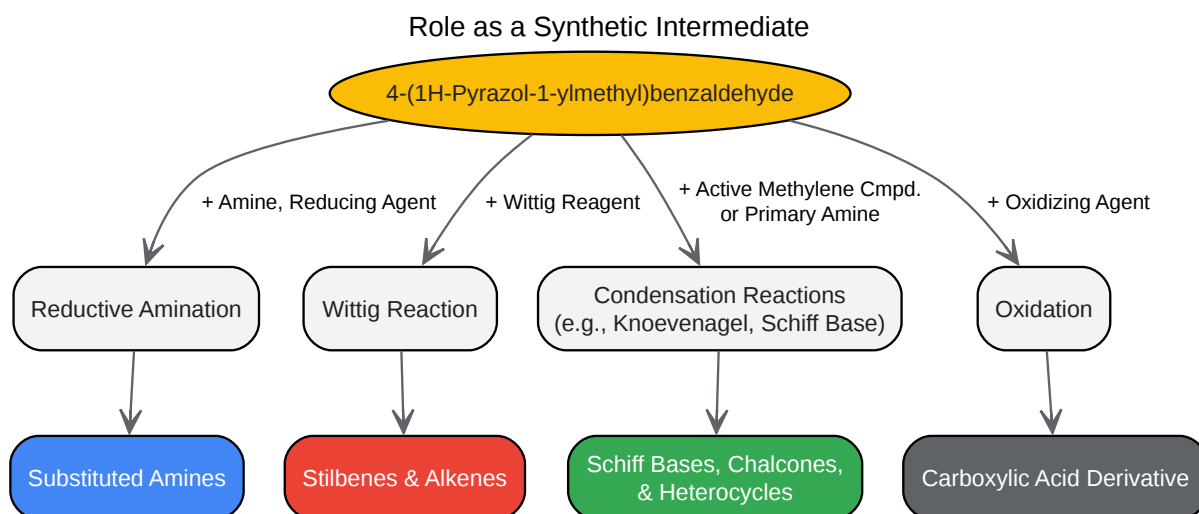
Synthesis and Purification Workflow

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Synthesis and Purification Workflow Diagram.

Role as a Synthetic Intermediate

This diagram illustrates the logical role of **4-(1H-Pyrazol-1-ylmethyl)benzaldehyde** as a central intermediate for creating diverse chemical scaffolds relevant to drug discovery.



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Derivatization pathways from the core compound.

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References

- 1. chemimpex.com [chemimpex.com]
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